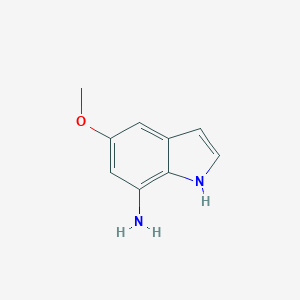

5-Methoxy-1H-indol-7-amine

Übersicht

Beschreibung

5-Methoxy-1H-indol-7-amine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes. The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for chemical synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-7-amine typically involves the introduction of a methoxy group at the 5-position of the indole ring and an amino group at the 7-position. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the methoxy and amino groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of protecting groups to selectively introduce functional groups. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Methoxy-1H-indol-7-amine has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound's structure allows it to interact with various neurotransmitter receptors, making it a candidate for drug development targeting conditions such as Parkinson’s disease and depression.

Neuroprotective Properties

Research indicates that derivatives of indole, including 5-methoxyindoles, exhibit neuroprotective effects. For instance, studies have shown that compounds with similar structures can mitigate neurodegeneration in models of Parkinson's disease by acting on dopamine receptors and reducing oxidative stress levels . This suggests that this compound could potentially be developed into a neuroprotective agent.

Melatonin Receptor Modulation

The compound’s structural features resemble those of melatonin, a hormone known for its sleep-regulating properties. As such, this compound may serve as a precursor for creating new melatonin receptor ligands that could enhance sleep quality or provide antioxidant benefits . The research highlights the importance of the methoxy group in modulating receptor activity, which is crucial for developing selective melatoninergic drugs.

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways, often involving indole derivatives and amine coupling reactions. Its derivatives have been explored for enhanced pharmacological properties.

Synthetic Routes

Common synthetic methods include:

- Amine Coupling : Reacting indole derivatives with amines under controlled conditions to yield this compound.

- Functionalization : Modifying the indole ring to enhance receptor affinity or selectivity.

The ability to modify the compound's structure allows for the exploration of a wide range of biological activities.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how modifications to the structure of 5-methoxyindole derivatives affect their biological activity. For example, a study highlighted the significance of substituents on the indole ring in enhancing D2/D3 receptor binding affinities, which are crucial for developing treatments for neurological disorders .

Polymorphism and Characterization

Recent studies have also examined polymorphic forms of related compounds like 5-methoxyindole-2-carboxylic acid, showcasing how different crystalline forms can influence pharmacological properties and solubility profiles . Such findings underline the importance of solid-state characteristics in drug formulation.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

5-Methoxy-2-methyl-1H-indole: Similar structure with a methyl group at the 2-position.

5-Methoxy-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group at the 3-position.

5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with diisopropyl groups.

Uniqueness: 5-Methoxy-1H-indol-7-amine is unique due to the specific positioning of the methoxy and amino groups, which can significantly influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to other indole derivatives, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-Methoxy-1H-indol-7-amine, a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group at the 5-position and an amino group at the 7-position of the indole framework. This unique substitution pattern influences its biological properties significantly. The synthesis typically involves methods such as:

- Nitration : Starting from 5-methoxyindole, nitration can introduce functional groups that enhance biological activity.

- Reduction : The nitro group can be reduced to an amino group, altering the compound's reactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Mycobacterium tuberculosis | 7.80 μg/mL |

| Candida albicans | 62.50 μg/mL |

These results indicate effective inhibition of both bacterial and fungal growth .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF-7 (Breast) | 20.0 |

| HeLa (Cervical) | 25.0 |

These findings suggest that this compound may serve as a lead compound for developing anticancer agents .

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various indole derivatives, including this compound. The research focused on their antibacterial activity against resistant strains like MRSA and their potential role in inhibiting biofilm formation . Another investigation demonstrated that the compound could modulate key signaling pathways involved in cancer cell survival, thus enhancing its therapeutic potential .

Eigenschaften

IUPAC Name |

5-methoxy-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPLRMVEESXSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646716 | |

| Record name | 5-Methoxy-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-47-6 | |

| Record name | 5-Methoxy-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.